5-Bromo-2-iodopyrimidine

Vue d'ensemble

Description

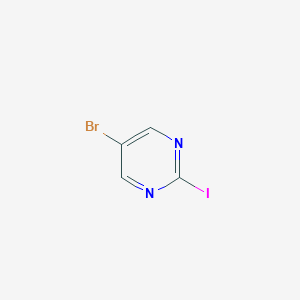

5-Bromo-2-iodopyrimidine (CAS: 7752-78-5) is a halogenated pyrimidine derivative with bromine and iodine substituents at the C5 and C2 positions, respectively. Its synthesis, first reported by Goodby et al. (1996), involves straightforward procedures that enable large-scale production for applications in medicinal chemistry and materials science . The compound’s unique reactivity arises from the distinct electronic and steric properties of iodine (a superior leaving group) and bromine, allowing sequential functionalization via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings . This dual reactivity makes it a critical intermediate in the synthesis of antitumor agents (e.g., selenium-containing Tepotinib derivatives) and optoelectronic materials .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 5-Bromo-2-iodopyrimidine can be synthesized through the iodination of 5-bromo-2-chloropyrimidine. The reaction involves the use of hydroiodic acid and sodium iodide as reagents . The general reaction scheme is as follows: [ \text{5-Bromo-2-chloropyrimidine} + \text{Hydroiodic acid} + \text{Sodium iodide} \rightarrow \text{this compound} ]

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions is also common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Bromo-2-iodopyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles.

Cross-Coupling Reactions: It is widely used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Mizoroki-Heck reactions

Common Reagents and Conditions:

Palladium Catalysts: Used in cross-coupling reactions.

Arylboronic Acids and Alkynylzincs: Common reagents in Suzuki-Miyaura and Mizoroki-Heck reactions

Major Products:

Substituted Pyrimidine Compounds: These are the primary products formed from cross-coupling reactions involving this compound

Applications De Recherche Scientifique

Pharmaceutical Development

5-Bromo-2-iodopyrimidine is extensively used in the development of new pharmaceuticals, particularly kinase inhibitors. These inhibitors are crucial for cancer treatment as they interfere with specific enzymes involved in cell signaling pathways .

Neurogenesis Studies

In neurogenesis research, derivatives of brominated pyrimidines like 5-bromo-2-deoxyuridine (BrdU) are employed to label dividing cells. This application aids in tracking neuronal precursor cells during development . While not directly using this compound, the methodologies developed for these compounds reflect its potential utility in similar studies.

Organic Synthesis

The compound acts as an intermediate in various organic reactions, including:

- Synthesis of substituted pyrimidines.

- Formation of heterocyclic compounds through cross-coupling reactions.

These reactions leverage the electrophilic nature of the halogen substituents to facilitate nucleophilic attacks from other reagents .

Kinase Inhibitor Development

A notable study utilized this compound as a precursor for synthesizing potent kinase inhibitors. The resulting compounds demonstrated significant inhibitory activity against specific kinases involved in tumor proliferation . This highlights the compound's role as a critical intermediate in drug design.

Cross-Coupling Reactions

Research has shown that this compound can undergo selective palladium-catalyzed cross-coupling reactions with various arylboronic acids. This method has enabled the efficient synthesis of complex pyrimidine derivatives that exhibit promising biological activities .

Mécanisme D'action

The mechanism of action of 5-Bromo-2-iodopyrimidine primarily involves its role as an intermediate in chemical reactions. It facilitates the formation of carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .

Comparaison Avec Des Composés Similaires

Structural and Reactivity Differences

The table below summarizes key structural analogs and their comparative properties:

Key Observations:

Reactivity Hierarchy: Iodine in this compound enables selective cross-coupling at C2 under mild conditions, followed by functionalization at C5 . Chlorine in 5-Bromo-2-chloropyrimidine requires harsher conditions (e.g., 120°C for nucleophilic substitution with phenols) . Amino groups (5-Bromo-2-aminopyrimidine) deactivate the pyrimidine ring, limiting cross-coupling utility but enabling hydrogen bonding in crystal structures .

Miyaura borylation at the bromine site (after initial iodopyrimidine coupling) yields boronic ester intermediates for further diversification .

Applications :

- Antitumor Agents : this compound is pivotal in synthesizing dual c-Met/TrxR inhibitors (e.g., compounds 9a–c) .

- Materials Science : Used in thermally activated delayed fluorescence (TADF) compounds for OLEDs due to efficient coupling with carbazole derivatives .

- Kinase Inhibitors : Chloro analogs (e.g., 5-Bromo-2-chloropyrimidine) are preferred for selective FAK inhibition due to slower reaction kinetics, enabling precise functionalization .

Physical and Crystallographic Properties

- This compound : Crystallographic data () reveal a planar pyrimidine ring with bond lengths of I–C (2.097 Å) and Br–C (1.877 Å). The iodine atom’s large van der Waals radius contributes to steric effects, influencing regioselectivity in reactions .

- 5-Bromo-2-chloropyrimidin-4-amine : Forms hydrogen-bonded dimers (N–H···N) in the crystal lattice, enhancing stability but reducing solubility compared to the iodo analog .

Yield and Selectivity in Key Reactions

Activité Biologique

5-Bromo-2-iodopyrimidine (5-Br-2-I-Py) is a halogenated pyrimidine compound that has garnered attention in various fields, particularly in medicinal chemistry and molecular biology. Its unique structure allows it to serve as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals. This article delves into the biological activities associated with 5-Br-2-I-Py, highlighting its applications, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of both bromine and iodine atoms, which enhances its reactivity. The compound can be synthesized through various methods, including palladium-catalyzed cross-coupling reactions with arylboronic acids and alkynylzincs, which facilitate the formation of substituted pyrimidines . Its chemical structure is represented as follows:

Anticancer Activity

One of the most significant applications of 5-Br-2-I-Py is in the synthesis of anticancer agents. Research indicates that compounds derived from 5-Br-2-I-Py exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have been shown to inhibit cell proliferation in breast cancer models, suggesting potential for therapeutic development .

Role as a DNA Synthesis Marker

5-Br-2-I-Py serves as a useful marker for DNA synthesis. Its incorporation into DNA allows researchers to track cellular proliferation and study neurogenesis in model organisms. The compound mimics thymidine during DNA replication, enabling its detection through immunohistochemical methods . Studies have demonstrated that 5-Br-2-I-Py can effectively label dividing cells in both prenatal and adult neurogenesis contexts, providing insights into developmental biology .

The biological activity of 5-Br-2-I-Py can be attributed to several mechanisms:

- Incorporation into DNA : As a thymidine analogue, it integrates into DNA strands during replication, leading to mutations or altered gene expression upon replication.

- Induction of Apoptosis : High concentrations of 5-Br-2-I-Py have been linked to increased apoptosis in certain cell types, suggesting that it may trigger programmed cell death pathways when incorporated into DNA .

- Interference with Protein Binding : The presence of halogen substituents alters the steric properties of nucleotides, which can affect binding affinities with proteins involved in transcription and replication processes .

Case Studies

Several studies have explored the effects of 5-Br-2-I-Py on cellular behavior:

- A study involving neuroblastoma cells demonstrated that treatment with derivatives led to significant reductions in cell viability and proliferation rates at specific concentrations (e.g., 10 µM) compared to controls .

- Another investigation focused on its use as a labeling agent during embryonic development studies showed that varying doses influenced the number of labeled cells in different tissues, highlighting its utility in developmental biology research .

Comparative Analysis of Biological Activity

The following table summarizes key biological activities associated with this compound compared to other halogenated pyrimidines:

| Compound | Anticancer Activity | DNA Incorporation | Apoptosis Induction | Neurogenesis Labeling |

|---|---|---|---|---|

| This compound | High | Yes | Yes | Yes |

| 5-Bromo-2'-deoxyuridine | Moderate | Yes | Moderate | Yes |

| 5-Iodo-2'-deoxyuridine | Low | Yes | Low | Moderate |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Bromo-2-iodopyrimidine, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via sequential halogenation of pyrimidine. For example, bromination at the 5-position using N-bromosuccinimide (NBS) under radical initiation, followed by iodination at the 2-position via nucleophilic aromatic substitution (SNAr) with KI in the presence of a Cu(I) catalyst . Optimization involves controlling temperature (60–80°C for bromination, 100–120°C for iodination) and stoichiometric ratios (1:1.2 substrate-to-halogenating agent). Purity (>98%) is confirmed by GC or HPLC .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodology : Use a combination of:

- IR spectroscopy : Compare experimental peaks (e.g., C-Br stretch at 560–610 cm⁻¹, C-I stretch at 500–530 cm⁻¹) to reference data from NIST Chemistry WebBook .

- Mass spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z 284.88 (C₄H₂BrIN₂) and fragmentation patterns (e.g., loss of Br or I substituents) .

- ¹H/¹³C NMR : Confirm regiochemistry via coupling patterns (e.g., deshielded C5 proton at δ 8.9–9.2 ppm in DMSO-d₆) .

Advanced Research Questions

Q. How does the reactivity of this compound differ in cross-coupling reactions compared to its chloro or methoxy analogs?

- Methodology : The iodine atom at C2 undergoes faster oxidative addition in Pd-catalyzed couplings (e.g., Suzuki, Sonogashira) due to lower bond dissociation energy vs. Br/Cl. However, competing debromination at C5 can occur if harsh conditions (e.g., high Pd loading, >100°C) are used. Comparative studies with 5-Bromo-2-chloropyrimidine (CAS 32779-36-5) show 10–15% higher yields for iodinated derivatives in Stille couplings .

Q. What strategies mitigate instability or decomposition of this compound during long-term storage?

- Methodology : Store at 0–6°C in amber vials under inert gas (Ar/N₂) to prevent photolytic or oxidative degradation. Moisture sensitivity requires desiccant packs (e.g., silica gel). Purity degradation (>2% over 6 months) is monitored via periodic GC-MS analysis .

Q. How can contradictory spectroscopic data for this compound be resolved?

- Case Study : Discrepancies in reported melting points (e.g., 159–163°C in some literature vs. 78–80°C in others) often arise from polymorphic forms or impurities. Verify via DSC and recrystallization in ethanol/water (7:3 v/v) . Cross-validate spectral data against NIST or AIST databases .

Q. What derivatives of this compound are prioritized for medicinal chemistry applications, and how are they synthesized?

- Methodology : Key derivatives include:

- 5-Bromo-2-methoxypyrimidine (CAS 14001-66-2): Synthesized via nucleophilic substitution of iodine with NaOMe in MeOH at reflux .

- 5-Bromo-2-aminopyrimidine (CAS 6375-47-9): Achieved via Buchwald-Hartwig amination with NH₃ and Pd(OAc)₂/Xantphos .

- Applications : These derivatives serve as intermediates for kinase inhibitors or antiviral agents, with bioactivity screening guided by SAR studies .

Q. Experimental Design Considerations

- Handling Precautions : Use gloveboxes for air-sensitive reactions. Toxicity data (e.g., H315/H319/H335 hazard codes) mandate fume hoods and PPE .

- Data Reproducibility : Batch-to-batch variability in commercial samples (e.g., purity 97–99%) necessitates in-house validation via elemental analysis or LC-MS .

Propriétés

IUPAC Name |

5-bromo-2-iodopyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrIN2/c5-3-1-7-4(6)8-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEZKXPQIDURFKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426513 | |

| Record name | 5-Bromo-2-iodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183438-24-6 | |

| Record name | 5-Bromo-2-iodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-iodopyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.